What is the chemical structure of Trehalose C12?
What is the chemical structure of Trehalose C12?
An In-depth Technical Guide to the Chemical Structure of Trehalose (C12H22O11)
Introduction
Trehalose is a naturally occurring, non-reducing disaccharide composed of two D-glucose units.[1] First discovered in 1832 in an ergot of rye, it is found in a wide variety of organisms, including bacteria, fungi, yeasts, insects, and plants.[2][3] Trehalose is known for its exceptional ability to protect biological structures against various environmental stresses such as dehydration, freezing, and oxidative stress. This protective capacity is attributed to its unique chemical structure and properties. This guide provides a detailed technical overview of the chemical structure of trehalose, its physicochemical properties, its role in cellular signaling, and the experimental methodologies used for its characterization.
Chemical Structure and Isomerism
Trehalose, with the molecular formula C12H22O11, consists of two glucose molecules linked by a glycosidic bond.[4] The most common and naturally occurring isomer is α,α-trehalose.[2]
α,α-Trehalose: The Natural Isomer
The systematic IUPAC name for α,α-trehalose is α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside. The defining feature of this molecule is the α,α-1,1-glycosidic linkage that joins the anomeric carbons of the two glucose units. This linkage makes trehalose highly resistant to acid hydrolysis and enzymatic degradation, contributing to its stability. Unlike reducing sugars, the anomeric carbons in trehalose are involved in the glycosidic bond, meaning it does not have a free aldehyde or ketone group and thus does not exhibit reducing properties.
Other Stereoisomers
While α,α-trehalose is the isomer found in living organisms, two other stereoisomers exist:
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α,β-trehalose (Neotrehalose): In this isomer, the two glucose units are joined by an α,β-1,1-glycosidic bond.
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β,β-trehalose (Isotrehalose): Here, the linkage between the two glucose units is a β,β-1,1-glycosidic bond.
Neither of these isomers has been isolated from living organisms, though isotrehalose has been identified in starch hydrolysates. The α,α isomer is the most thermodynamically and kinetically stable of the three.
Caption: Chemical structures of the three stereoisomers of trehalose.
Physicochemical Properties
The unique 1,1-glycosidic bond of trehalose confers distinct physical and chemical properties. The quantitative data for trehalose are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C12H22O11 | |
| Molar Mass (Anhydrous) | 342.30 g/mol | |
| Molar Mass (Dihydrate) | 378.33 g/mol | |
| Systematic IUPAC Name | (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
| Melting Point | 97 °C (Dihydrate), 203 °C (Anhydrous) | |
| Solubility in Water | Highly soluble, solubility increases significantly with temperature. | |
| Appearance | White to off-white crystalline powder. | |
| Taste | Sweet, approximately 45% of the sweetness of sucrose. |
Role in Cellular Signaling: Autophagy Induction
Trehalose is recognized as an inducer of autophagy, a cellular process for degrading and recycling cellular components, which is often independent of the mTOR (mechanistic target of rapamycin) signaling pathway. The primary mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
The proposed signaling pathway is as follows:
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Trehalose is taken up by cells via endocytosis and accumulates in the endolysosomal system.
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This accumulation leads to a mild lysosomal stress, characterized by a slight elevation in lysosomal pH.
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This lysosomal stress, in some cases through the inactivation of mTORC1, triggers the activation of TFEB. In other contexts, this activation can occur independently of mTOR.
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Activated TFEB translocates from the cytoplasm to the nucleus.
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In the nucleus, TFEB promotes the transcription of genes involved in autophagy and lysosome biogenesis, leading to an enhanced autophagic flux.
Caption: Signaling pathway of trehalose-induced autophagy via TFEB activation.
Experimental Protocols for Structural Characterization
The structural elucidation and quantification of trehalose involve a combination of chromatographic and spectroscopic techniques. A general workflow is outlined below.
Sample Preparation and Isolation
For biological samples, trehalose must first be extracted and purified. This typically involves cell lysis, followed by separation techniques like hydrophilic interaction liquid chromatography (HILIC) to isolate the disaccharide from other cellular components.
Spectroscopic and Spectrometric Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of trehalose. The NMR spectrum of α,α-trehalose is characteristic of a molecule with two identical α-D-glucosyl residues, indicating a plane of symmetry.
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Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive methods for detecting and quantifying trehalose. In LC-MS/MS, selected reaction monitoring (SRM) is often used for precise quantification.
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X-ray Crystallography: This technique provides the definitive three-dimensional structure of trehalose in its crystalline form. X-ray diffraction studies have been performed on both the dihydrate and anhydrous forms of trehalose, revealing detailed information about bond angles, lengths, and the overall molecular conformation.
Quantification
Beyond MS-based methods, enzymatic assays can be used for quantification. These assays typically use the enzyme trehalase to hydrolyze trehalose into two glucose molecules, which are then quantified using a glucose assay.
Caption: A generalized experimental workflow for the analysis of trehalose.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Trehalose activates autophagy to alleviate cisplatin-induced chronic kidney injury by targeting the mTOR-dependent TFEB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
